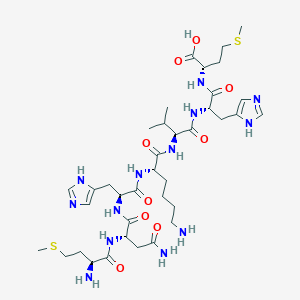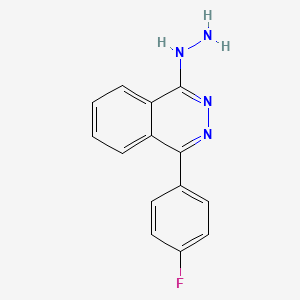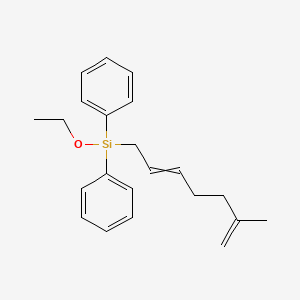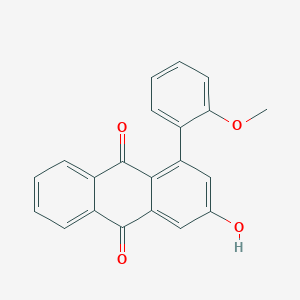
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- is an organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, which includes a methoxy group, a methyl group, and a phenylmethyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The methoxy, methyl, and phenylmethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the methyl group can be introduced using methyl iodide and a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, such as Suzuki or Heck coupling, to attach the phenylmethyl group to the thiophene ring.
Industrial Production Methods
Industrial production of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine, alkylation using alkyl halides and a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenones, alkylated thiophenones.
Scientific Research Applications
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and reactivity.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy, methyl, and phenylmethyl groups can influence the compound’s binding affinity and specificity for these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle without the additional substituents.
2(5H)-Thiophenone: Lacks the methoxy, methyl, and phenylmethyl groups.
4-Methoxy-2(5H)-Thiophenone: Contains only the methoxy group as a substituent.
Uniqueness
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- is unique due to the presence of multiple substituents that enhance its chemical reactivity and potential applications. The combination of the methoxy, methyl, and phenylmethyl groups provides a distinct set of chemical properties that differentiate it from simpler thiophenones and other sulfur-containing heterocycles.
Properties
CAS No. |
646517-44-4 |
|---|---|
Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-benzyl-4-methoxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C13H14O2S/c1-13(9-10-6-4-3-5-7-10)11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3 |
InChI Key |
AVIKPZULNVHLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)S1)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)
![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)





![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)




![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

